molecular formula C26H34O6 B13386517 5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate

5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate

Cat. No.: B13386517
M. Wt: 442.5 g/mol
InChI Key: SCULJPGYOQQXTK-UHFFFAOYSA-N
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Description

5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate is a bufanolide compound, which is a type of steroid. This compound is known for its presence in traditional Chinese medicine, particularly derived from toad venom. It has been studied for its potential therapeutic effects, especially in the context of cardiac glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate involves several steps. One common method starts with the extraction of bufadienolides from natural sources such as toad venom. The compound can then be synthesized through a series of chemical reactions, including selective dehydration and addition reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources followed by purification processes. Advanced techniques such as chromatography are used to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, methanol, and hypobromous acid. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydrated derivatives of the original compound. These derivatives often have different biological activities and are studied for their potential therapeutic effects .

Scientific Research Applications

5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying steroid chemistry and the synthesis of complex molecules.

    Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of cardiac conditions.

    Industry: It is used in the development of pharmaceuticals and other bioactive products

Mechanism of Action

The mechanism of action of 5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate involves its interaction with molecular targets such as ion channels and enzymes. It is known to inhibit the sodium-potassium ATPase enzyme, which leads to an increase in intracellular calcium levels. This action is similar to that of other cardiac glycosides and is responsible for its therapeutic effects on the heart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate is unique due to its specific chemical structure, which includes an epoxy group and multiple hydroxyl groups. This structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCULJPGYOQQXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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